Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl-

Descripción

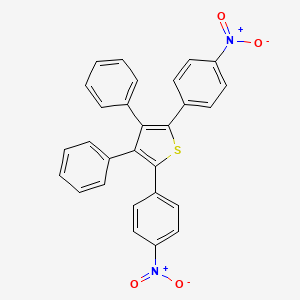

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- (CAS: 101945-48-6) is a polysubstituted thiophene derivative featuring electron-withdrawing nitro (-NO₂) groups at the 2- and 5-positions and phenyl rings at the 3- and 4-positions. Its molecular formula is C₂₈H₁₈N₂O₄S, with a molecular weight of 478.52 g/mol . The nitro groups confer strong electron-withdrawing characteristics, influencing its electronic, optical, and material properties. This compound is of interest in organic electronics and nonlinear optical materials due to its extended conjugation and substituent-driven electronic modulation.

Structure

3D Structure

Propiedades

Número CAS |

101945-48-6 |

|---|---|

Fórmula molecular |

C28H18N2O4S |

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

2,5-bis(4-nitrophenyl)-3,4-diphenylthiophene |

InChI |

InChI=1S/C28H18N2O4S/c31-29(32)23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(35-27)22-13-17-24(18-14-22)30(33)34/h1-18H |

Clave InChI |

ZKHMOKXRSFHHFD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Cyclization Using Lawesson’s Reagent

Reaction Pathway and Starting Materials

The synthesis begins with 1,2-bis(4-nitrophenyl)-1,2-dibenzoylethane (I), prepared via oxidative coupling of 4'-nitrodeoxybenzoin using sodium ethoxide and iodine. Cyclization of this diketone precursor is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dry toluene under reflux conditions. This method replaces traditional phosphorus pentasulfide (P₄S₁₀) with Lawesson’s reagent, which offers milder reaction conditions and higher selectivity for thiophene ring formation.

Optimization and Yield

Refluxing the reaction mixture for 5 hours yields 32.5 g (83%) of 3,4-bis(4-nitrophenyl)-2,5-diphenylthiophene (II) as yellow prisms after recrystallization from acetic acid. Key spectral data include the absence of carbonyl peaks in the IR spectrum (1444 cm⁻¹ for thiophene ring) and ¹³C NMR resonances at 146.9 ppm (aromatic carbons adjacent to nitro groups). Elemental analysis confirms the molecular formula C₂₈H₁₈N₂O₄S.

Table 1: Reaction Parameters for Lawesson’s Reagent Method

| Parameter | Value |

|---|---|

| Starting Material | 1,2-Bis(4-nitrophenyl)-1,2-dibenzoylethane |

| Reagent | Lawesson’s Reagent |

| Solvent | Dry Toluene |

| Temperature | Reflux (110–120°C) |

| Reaction Time | 5 hours |

| Yield | 83% |

Nitration and Diazotization Sequence

Stepwise Functionalization

An alternative route involves nitration of a diacetyl-thiophene intermediate (V) followed by diazotization. The diacetyl derivative is first nitrated using concentrated nitric acid in glacial acetic acid at 45–75°C, yielding 2,5-bis(3-nitro-4-aminoacetylphenyl)-3,4-diphenylthiophene (VI) with 50% yield. Alkaline hydrolysis of VI removes acetyl groups, producing 2,5-bis(3-nitrophenyl)-3,4-diphenylthiophene (VIII) after diazotization with sodium nitrite and sulfuric acid.

Critical Reaction Conditions

Diazotization requires precise temperature control: initial heating at 80–90°C to dissolve the intermediate, followed by cooling to 10°C to precipitate the product. The final compound is extracted with hexane, yielding 6.85 g (61%) of VIII. IR spectroscopy confirms nitro group presence (1524 cm⁻¹ and 1346 cm⁻¹), while mass spectrometry identifies the molecular ion peak at m/z 478.

Table 2: Diazotization Reaction Parameters

| Parameter | Value |

|---|---|

| Intermediate | 2,5-Bis(3-nitrophenyl)-3,4-diphenylthiophene (VII) |

| Reagent | Sodium Nitrite, H₂SO₄ |

| Solvent | Ethanol-Benzene (4:1) |

| Temperature | 80–90°C (dissolution), 10°C (precipitation) |

| Yield | 61% |

Comparative Analysis of Methodologies

Efficiency and Scalability

The Lawesson’s reagent method achieves a higher yield (83% vs. 61%) and fewer synthetic steps compared to the nitration-diazotization approach. However, Lawesson’s reagent is cost-prohibitive for large-scale production, whereas the diazotization method uses cheaper reagents like nitric acid and sodium nitrite.

Purity and Characterization

Both methods produce analytically pure compounds, as evidenced by elemental analysis and spectroscopy. The Lawesson’s reagent route avoids nitro group isomerization, common in nitration reactions, ensuring regioselectivity. In contrast, the diazotization method requires careful control of nitration conditions to prevent byproducts.

Análisis De Reacciones Químicas

Types of Reactions

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential in drug development, particularly in cancer research.

Mecanismo De Acción

The mechanism of action of thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- involves its interaction with molecular targets through its nitro and phenyl groups. These groups can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Substituent Effects

- 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS: 96216-36-3): Bromine substituents at the 2- and 5-positions introduce moderate electron-withdrawing effects. The molecular weight (546.32 g/mol) is higher due to bromine’s atomic mass, but the lower polarity of bromine compared to nitro groups reduces solubility in polar solvents .

- 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene (CAS: 41285-62-5): Methoxy (-OCH₃) groups are electron-donating, enhancing electron density on the thiophene core. This contrasts sharply with the nitro-substituted compound, which exhibits reduced electron density and enhanced charge-transfer capabilities .

- 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene : Combines nitro and trifluoromethyl (-CF₃) groups, amplifying electron-withdrawing effects. The CF₃ groups enhance thermal stability and lower the band gap, making this derivative superior for conductive polymers and organic light-emitting devices (OLEDs) compared to the nitro-only analog .

Conjugation and Planarity

Thiophene derivatives with electron-withdrawing groups (e.g., nitro) exhibit improved coplanarity due to reduced steric hindrance and enhanced π-π stacking. For example, the title compound’s nitro groups may induce a dihedral angle of ~35–62° between the thiophene and aryl rings, similar to related structures . In contrast, methoxy-substituted analogs show greater torsional angles due to steric bulk, reducing conjugation efficiency .

Physical and Spectral Properties

The nitro-substituted compound exhibits pronounced solvatochromism in UV/visible spectra, as polar solvents stabilize its charge-transfer transitions. This contrasts with methoxy derivatives, which show minimal solvent-dependent spectral changes .

Actividad Biológica

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- (C28H18N2O4S) is a compound belonging to the thiophene family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on recent research findings.

Synthesis and Characterization

Thiophene derivatives have been synthesized through various methods, including cyclization reactions and functional group modifications. The synthesis of 2,5-bis(4-nitrophenyl)-3,4-diphenyl- involves the use of starting materials like 4-nitrobenzaldehyde and diphenylthiophene. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds derived from thiophene have shown inhibitory effects on various cancer cell lines. The compound's mechanism of action often involves inducing apoptosis in cancer cells and inhibiting tumor growth by targeting specific pathways associated with cancer proliferation .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| 2,5-bis(4-nitrophenyl)-3,4-diphenyl- | PC-3 (Prostate Cancer) | 5.2 ± 0.5 | |

| Thieno[2,3-b]thiophene derivative | MCF-7 (Breast Cancer) | 3.8 ± 0.2 |

Enzyme Inhibition

Thiophene derivatives have also been studied for their ability to inhibit various enzymes critical in disease processes. Notably, they have shown potent inhibition of β-glucuronidase and α-glucosidase enzymes.

Table 2: Enzyme Inhibition Properties

| Compound | Enzyme Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| 2,5-bis(4-nitrophenyl)-3,4-diphenyl- | β-glucuronidase | 2.3 ± 0.4 | |

| Thieno[2,3-b]thiophene derivative | α-glucosidase | 1.3 ± 0.17 |

These activities suggest potential therapeutic applications in conditions like diabetes and cancer where these enzymes play significant roles.

Antioxidant Activity

The antioxidant capacity of thiophene derivatives has also been evaluated using assays such as DPPH radical scavenging tests. While some derivatives exhibited moderate antioxidant activity, others showed negligible effects . This variability suggests that structural modifications can enhance or diminish antioxidant properties.

Case Studies

Several studies highlight the biological efficacy of thiophene derivatives:

- Study on Anticancer Effects : A study conducted on a series of thiophene derivatives demonstrated that specific structural features significantly increased their anticancer potency against prostate cancer cell lines (PC-3). The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival .

- Enzyme Inhibition Research : Another investigation focused on the inhibition of β-glucuronidase by thiophene derivatives showed that modifications in the nitrophenyl groups led to enhanced inhibitory activity compared to standard inhibitors like D-Saccharic acid .

Q & A

Q. What are the recommended synthetic routes for preparing Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl-?

Methodological Answer:

- Stille Coupling: Utilize palladium-catalyzed cross-coupling of stannyl-thiophene precursors with nitro-substituted aryl halides. For example, tributylstannyl intermediates react with dibromothiophenes in the presence of (Ph₃P)₂PdCl₂, achieving yields >60% .

- Oxidative Functionalization: Bromination or oxidation of dihydrothiophene precursors (e.g., using Br₂ or CuBr₂) to introduce nitro groups, as demonstrated in the synthesis of 3,4-diarylthiophenes .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- UV/Vis Spectroscopy: Analyze solvent-dependent absorption bands (e.g., transitions at ~250–350 nm) to assess electronic properties. Polar solvents like methanol induce bathochromic shifts due to solvatochromic effects .

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns, particularly distinguishing nitro-phenyl and diphenyl groups .

Q. What are the key considerations for purification and crystallization?

Methodological Answer:

- Column Chromatography: Separate impurities using silica gel with hexane/ethyl acetate gradients, leveraging polarity differences between nitro and phenyl substituents .

- Recrystallization: Optimize solvent pairs (e.g., THF/ethanol) to enhance crystal lattice formation, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound’s spectral properties?

Methodological Answer:

- Solvent Screening: Compare absorption spectra in non-polar (cyclohexane) vs. polar (methanol) solvents. For example, 3,4-diphenyl thiophene exhibits three distinct bands in cyclohexane (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) but a single band in 1,4-dioxane due to reduced symmetry .

- Oscillator Strength Analysis: High oscillator strength values (f > 0.1) indicate symmetry-allowed π→π* transitions, with solvent-induced variations in transition energies (Δν ≈ 2000 cm⁻¹) .

Q. What strategies optimize bromination or nitration of the thiophene core for functionalization?

Methodological Answer:

- Electrophilic Substitution: Use Br₂ in acetic acid for regioselective bromination at the 2,5-positions. CuBr₂ oxidation of dihydrothiophenes achieves >90% conversion to dibromothiophenes .

- Nitration Control: Employ mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to prevent over-nitration, isolating nitro-phenyl derivatives via pH-controlled precipitation .

Q. How can computational methods (e.g., DFT) predict electronic properties for optoelectronic applications?

Methodological Answer:

- Bandgap Estimation: Perform DFT calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps. For 2,5-bis(4-biphenylyl)thiophene analogs, computed gaps (~3.1 eV) correlate with UV/Vis absorption edges (~400 nm) .

- Crystal Packing Analysis: Simulate intermolecular interactions (e.g., π-stacking) to explain charge transport behavior in organic semiconductors .

Q. How to resolve contradictions in spectral data between experimental and theoretical results?

Methodological Answer:

- Solvent Correction: Apply the Lippert-Mataga equation to account for solvent polarity effects in DFT-predicted spectra. Adjust dielectric constants to match experimental conditions .

- Vibrational Coupling: Analyze IR/Raman spectra to identify vibrational modes overlapping with electronic transitions, refining computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.